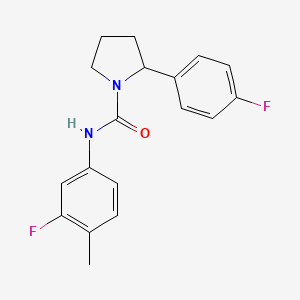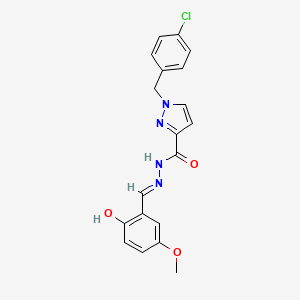
N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide, also known as MPDC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPDC is a pyrrolidinecarboxamide derivative that has shown promising results in pre-clinical studies for its efficacy in treating various diseases.
Mécanisme D'action
N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide acts as a selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the PDE10A enzyme, this compound increases the levels of cAMP and cGMP in the brain, which results in increased neuronal activity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in pre-clinical studies. It has been shown to increase the levels of cAMP and cGMP in the brain, which results in increased neuronal activity and improved cognitive function. This compound has also been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has several advantages as a research tool in laboratory experiments. It is a potent and selective inhibitor of the PDE10A enzyme, which makes it an ideal tool for studying the effects of PDE10A inhibition. This compound is also stable and easy to synthesize, which makes it readily available for use in laboratory experiments. However, this compound has some limitations as a research tool. It has poor solubility in water, which makes it difficult to administer in vivo. This compound also has a short half-life, which limits its efficacy in vivo.
Orientations Futures
There are several future directions for the research on N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide. One potential direction is the development of novel derivatives of this compound that have improved solubility and bioavailability. Another potential direction is the investigation of the effects of this compound on other phosphodiesterase enzymes, which may have implications for the treatment of other diseases. Additionally, further studies are needed to investigate the long-term effects of this compound on cognitive function and neuronal activity.
Méthodes De Synthèse
N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide can be synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The synthesis process of this compound involves the reaction of 3-fluoro-4-methylbenzaldehyde with 4-fluorobenzylamine in the presence of sodium triacetoxyborohydride to form the intermediate product. The intermediate product is then reacted with pyrrolidinecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the final product, this compound.
Applications De Recherche Scientifique
N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in pre-clinical studies for its efficacy in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential application in the field of neuroscience, where it has shown to enhance cognitive function and memory retention in pre-clinical studies.
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O/c1-12-4-9-15(11-16(12)20)21-18(23)22-10-2-3-17(22)13-5-7-14(19)8-6-13/h4-9,11,17H,2-3,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHDBYIPCCVPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B6026723.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B6026754.png)
![1-(2-cyclohexylethyl)-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6026756.png)
![N'-{[2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-4(1H)-isoquinolinylidene]methyl}benzenesulfonohydrazide](/img/structure/B6026763.png)
![N-(3,5-dimethylphenyl)-1-(1-{[(3,5-dimethylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6026771.png)
![N-(4'-fluoro-3-biphenylyl)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6026779.png)
![N-(2-methoxy-1-methylethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6026785.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6026787.png)
![N-[3-(methylthio)propyl]-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6026791.png)
![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6026799.png)
![2,4-dihydroxy-3-methylbenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B6026809.png)
![5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine](/img/structure/B6026817.png)
![4-bromo-1-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B6026824.png)